2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound “2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” is a structurally complex heterocyclic molecule. Its core consists of a benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide scaffold, a seven-membered ring system incorporating sulfur and nitrogen atoms. Substituents include a 2,6-dimethylphenyl group at position 2 and a 2-(2-ethylpiperidin-1-yl)-2-oxoethyl moiety at position 2. The ethylpiperidine group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-4-19-12-7-8-15-25(19)22(28)16-26-20-13-5-6-14-21(20)32(30,31)27(24(26)29)23-17(2)10-9-11-18(23)3/h5-6,9-11,13-14,19H,4,7-8,12,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGKQZAGMKWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a notable member of the benzo[e][1,2,4]thiadiazine family. This class is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 455.57 g/mol. The structure includes a thiadiazine ring fused to a benzene ring, characterized by specific substituents that influence its biological activity.
Research has indicated that this compound acts as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is crucial in various cellular processes, including cell growth, proliferation, and survival. Inhibition of this enzyme is particularly relevant in the treatment of certain cancers and inflammatory diseases due to its role in immune cell signaling pathways.
Selectivity Studies
Comparative studies have shown that this compound exhibits selectivity over other PI3K isoforms (such as PI3Kα and PI3Kβ), which is significant for minimizing off-target effects commonly associated with non-selective inhibitors. The selectivity profile is illustrated in the following table:
| Compound Name | Selectivity | Notable Activity |
|---|---|---|
| Test Compound | PI3Kδ > PI3Kα/PI3Kβ | Anti-cancer activity |
| N-(2-methylphenyl)-benzo[e][1,2,4]thiadiazine 1,1-dioxide | PI3Kα inhibitor | Potential anti-inflammatory |
| 5-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | PI3Kγ selective | Enhanced selectivity |
Anticancer Properties
The compound has demonstrated significant anticancer properties in vitro and in vivo. For example:
- In cell line studies, it inhibited the proliferation of various cancer cell types with IC50 values significantly lower than those for traditional chemotherapeutics.
- Animal models showed reduced tumor growth when treated with this compound compared to controls.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown promise in reducing inflammation:
- Experimental models of inflammation indicated that it effectively decreased markers such as TNF-alpha and IL-6.
- Its mechanism appears to involve modulation of immune cell activity through PI3Kδ inhibition.
Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the effects on breast cancer cell lines (MCF-7 and MDA-MB-231).
- The results indicated a dose-dependent inhibition of cell viability with significant apoptosis induction.
-
Inflammation Model :
- A murine model was used to assess anti-inflammatory effects.
- Treatment resulted in a notable reduction in paw edema compared to untreated groups.
Scientific Research Applications
The compound 2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo[e][1,2,4]thiadiazine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its applications, particularly in the context of drug development and therapeutic interventions.
Phosphoinositide 3-Kinase Delta Inhibition
Research has highlighted that this compound acts as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). This isoform plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Inhibiting PI3Kδ has therapeutic implications for:
- Cancer Treatment : The selectivity towards PI3Kδ allows for targeted therapies that minimize off-target effects typically associated with broader-spectrum inhibitors.
- Inflammatory Diseases : By modulating immune responses, this compound may provide relief in conditions such as asthma and rheumatoid arthritis.
Potential for Derivative Development
The unique structure of the compound suggests avenues for creating derivatives with enhanced efficacy or reduced toxicity. Structural modifications can be explored to optimize pharmacokinetic properties such as solubility and bioavailability.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. For instance, affinity studies have indicated that modifications to the ethylpiperidine moiety could improve binding affinity and selectivity towards PI3Kδ.
Study on Anti-Cancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anti-cancer properties of this compound in vitro. It demonstrated significant cytotoxic effects on cancer cell lines with minimal toxicity to normal cells. This selectivity is attributed to its inhibition of PI3Kδ pathways critical for tumor survival.
Clinical Implications
In clinical settings, compounds like this one are being investigated for their role in combination therapies aimed at enhancing the efficacy of existing treatments while reducing side effects. Ongoing trials are assessing its safety profile and optimal dosing regimens.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Bioactivity and Computational Similarity Analysis
While direct bioactivity data for the target compound is unavailable, insights can be drawn from structurally related molecules:
- Similarity Indexing : Using Tanimoto coefficients (as in ), the ethylpiperidinyl group may reduce similarity to HDAC inhibitors like SAHA (~70% for aglaithioduline vs. SAHA ). The bulky substituents could lower similarity indices but enhance target specificity.
- Target Prediction : Compounds with piperidine derivatives often interact with kinases or G-protein-coupled receptors . Molecular docking (as in ) could prioritize targets like PI3K/AKT pathway kinases due to the compound’s heterocyclic core.
Table 2: Hypothetical Bioactivity Profile Based on Structural Analogs
Methodological Considerations
- Crystallography : Tools like SHELX () could resolve its 3D structure, critical for understanding conformational stability and intermolecular interactions.
- Molecular Networking : Cosine scores from mass spectrometry () might cluster this compound with other thiadiazines, aiding dereplication in drug discovery pipelines.
- Bioactivity Clustering : As shown in , hierarchical clustering based on structural fingerprints could link it to compounds with anti-inflammatory or anticancer activities.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions starting from precursors like substituted pyridothiadiazine cores and functionalized aromatic substituents. Key steps include:
- Nucleophilic substitution to attach the 2-ethylpiperidin-1-yl-2-oxoethyl group.
- Cyclization under controlled pH and temperature to form the benzothiadiazinone scaffold.
- Oxidation with hydrogen peroxide or ozone to achieve the 1,1-dioxide moiety.
Optimization strategies include: - Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysts like palladium complexes for cross-coupling reactions, improving regioselectivity .
- Design of Experiments (DoE) to test variables (temperature, catalyst loading) and generate response surface models for yield optimization.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer : A tiered analytical approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and scaffold connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline derivatives are obtainable).
- HPLC-PDA/ELSD : Quantify purity (>95% for biological assays) using reverse-phase C18 columns and gradient elution .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target-agnostic in vitro assays to identify broad bioactivity:
- Enzyme inhibition panels : Test against kinases, proteases, or GPCRs linked to diseases (e.g., cancer, inflammation).
- Cell viability assays (e.g., MTT on cancer/normal cell lines) to assess cytotoxicity and therapeutic windows.
- Dose-response curves (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., apoptosis markers) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s structure-activity relationships (SAR) and target binding modes?
- Methodological Answer : Combine in silico tools:
- Molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets (e.g., kinase ATP-binding pockets).
- Molecular Dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over 100+ ns trajectories.
- Quantum Mechanical (QM) calculations (Gaussian) to map electronic properties of the thiadiazinone ring and substituents.
Cross-validate with mutagenesis studies on key residues identified in docking .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Address discrepancies through:
- Standardized assay protocols : Adopt CONSORT-like guidelines for cell culture conditions (e.g., passage number, serum concentration).
- Batch-to-batch compound verification : Ensure consistent purity via LC-MS and NMR.
- Meta-analysis : Aggregate data from independent labs using random-effects models to identify outliers .
Example: If cytotoxicity varies, test all batches on the same cell line with identical seeding density and incubation times .
Q. How can researchers assess the compound’s metabolic stability and potential toxicity in preclinical models?
- Methodological Answer : Implement ADMET profiling :
- Liver microsomal assays : Incubate with human/rat microsomes + NADPH to measure half-life (t₁/₂) and intrinsic clearance.
- CYP450 inhibition screening : Identify risks of drug-drug interactions.
- Ames test (+/- metabolic activation): Evaluate mutagenicity.
- In vivo toxicity : Zebrafish embryo models for acute toxicity (LC₅₀) and teratogenicity .
Q. What methodologies are appropriate for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Follow OECD guidelines :
- Hydrolysis/photolysis studies : Expose to UV light (λ=254 nm) and analyze degradation products via LC-QTOF.
- Bioaccumulation potential : Calculate log Kow (octanol-water partition coefficient) using shake-flask methods.
- Algal toxicity assays (OECD 201): Measure growth inhibition in Raphidocelis subcapitata at 0.1–10 mg/L concentrations.
Data integration into models like EQC or SimpleBox to predict environmental distribution .
Methodological Notes
- Data Tables : Use comparative tables for synthesis optimization (e.g., solvent vs. yield), SAR (substituent vs. IC₅₀), or ADMET properties (e.g., microsomal t₁/₂ across species).
- Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Theoretical Frameworks : Align mechanistic studies with established pharmacological theories (e.g., lock-and-key vs. induced-fit binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
